N-acetyl-2-bromoacetohydrazide
Description
N-Acetyl-2-bromoacetohydrazide is a brominated acetohydrazide derivative characterized by a bromoacetyl group (-COCH2Br) and an acetylated hydrazide moiety (-NH-NHCOCH3).
Properties
IUPAC Name |
N-acetyl-2-bromoacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN2O2/c1-3(8)7(6)4(9)2-5/h2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIZQYBROKSNAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)CBr)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-acetyl-2-bromoacetohydrazide involves the reaction of acetohydrazide with bromoacetyl bromide under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrogen bromide formed during the reaction . The product is then purified through recrystallization or column chromatography to achieve the desired purity.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
N-acetyl-2-bromoacetohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-acetyl-2-bromoacetic acid or reduction to yield N-acetyl-2-bromoethanol.
Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-acetyl-2-bromoacetohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-acetyl-2-bromoacetohydrazide involves its interaction with biological molecules, particularly proteins and enzymes. The compound can form covalent bonds with amino groups in proteins, leading to the modification of their structure and function . This property makes it useful in the study of enzyme inhibition and protein-protein interactions. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of N-acetyl-2-bromoacetohydrazide with related bromoacetohydrazides and acetamide derivatives, focusing on structural features, synthetic routes, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings:
Reactivity and Synthesis: this compound is typically synthesized via acetylation of bromoacetohydrazide precursors using acetic anhydride . In contrast, compounds like 2-(3-bromoanilino)acetohydrazide () require condensation of bromoaniline with chloroacetohydrazide, highlighting divergent synthetic strategies based on substituent complexity . Bromoacetyl-containing heterocycles (e.g., thiazole or benzothiazole derivatives in ) are synthesized via alkylation or nucleophilic substitution, leveraging the electrophilic bromoacetyl group .
Structural Impact on Function: The benzothiazole and benzimidazole substituents in and introduce aromaticity and planar rigidity, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to simpler bromoacetohydrazides .
Compounds with hydrazone moieties (e.g., ) are often explored for anticancer or antifungal activity due to their metal-chelating capacity, though specific data are lacking here .
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